5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound characterized by a fused thieno-pyrimidine structure. Its molecular formula is , and it features a thieno ring fused to a pyrimidinone moiety. The compound's unique structure contributes to its diverse chemical properties and potential biological activities.
The chemical reactivity of 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one includes various transformations typical for pyrimidine derivatives. Key reactions include:
Research indicates that 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one exhibits significant biological activities, particularly as an antimicrobial and antitumor agent. Studies have shown:
The synthesis of 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one can be achieved through several methodologies:
5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one has potential applications in various fields:
Interaction studies involving 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one have focused on its binding affinity to various biological targets:
Several compounds share structural similarities with 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4(3H)-one | Fused thieno-pyrimidine | Exhibits strong antimicrobial activity |
| Dihydrofuro[3,4-d]pyrimidines | Fused furo-pyrimidine | Noted for potent antiviral activity |
| 5-Aminothieno[2,3-d]pyrimidin-4(3H)-one | Amino-substituted thieno-pyrimidine | Enhanced solubility and bioavailability |
The uniqueness of 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one lies in its specific structural configuration that allows for distinct interactions with biological targets. Its dual functionality as both a potential antimicrobial and anticancer agent sets it apart from other similar compounds. Furthermore, its synthesis routes provide flexibility in modifying substituents to enhance efficacy or selectivity.
5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one is systematically named as 5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one, with the CAS registry number 5719-29-9. The IUPAC name reflects the fused bicyclic structure: a thiophene ring (five-membered sulfur-containing aromatic heterocycle) fused to a pyrimidine ring (six-membered nitrogen-containing aromatic heterocycle). The numbering follows IUPAC conventions for polycyclic compounds, prioritizing the pyrimidine ring as the parent structure.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₆N₂OS |
| Molecular Weight | 154.19 g/mol |
| SMILES | C1C2=C(CS1)N=CNC2=O |
| Canonical SMILES | C1C2=C(CS1)N=CNC2=O |
| InChI | InChI=1S/C6H6N2OS/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9) |
The compound belongs to the thienopyrimidine class, characterized by fused thiophene and pyrimidine rings. Distinctive structural relationships include:
No constitutional isomers of 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one are reported. However, tautomerism is a critical consideration for pyrimidinones:
| Starting Material | Reagent | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| 2-amino-4,5-disubstituted thiophene-3-carboxamide | Formamide | 150-180 | 6-8 | 76-97 |
| 2-amino-3-cyanothiophene | Formic acid | 120-150 | 4-6 | 72-90 |
| Thiophene carboxamide | Sodium hydroxide in methanol | Reflux | 1 | 40 |
| 3-cyanothiophene acetamide | Hydrogen peroxide/sodium hydroxide | 80-100 | 3-4 | 72 |
| 2-amino-3,5-dicyanothiophene | Formamide | 160-180 | 7 | 83 |
Detailed mechanistic investigations have revealed that the cyclization process involves multiple elementary steps, each of which can be optimized to improve overall reaction efficiency [1] [2]. The initial nucleophilic attack step is often rate-limiting and can be accelerated through the use of appropriate catalysts or by increasing the reaction temperature [1]. However, excessive temperatures may lead to decomposition of sensitive intermediates, necessitating careful optimization of reaction conditions.
Studies have shown that the nature of substituents on the thiophene ring significantly influences both the reaction rate and yield [1] [3]. Electron-withdrawing groups generally facilitate cyclization by increasing the electrophilicity of the carbonyl carbon, while electron-donating substituents may slow the reaction but can improve selectivity in cases where multiple cyclization pathways are possible [1].
The application of microwave irradiation to thienopyrimidinone synthesis has revolutionized the field by dramatically reducing reaction times while often improving yields and selectivity [10] [11] [12]. This technology has enabled the development of more efficient and environmentally friendly synthetic protocols that align with the principles of green chemistry.
Microwave-assisted cyclization reactions for thienopyrimidinone formation typically require significantly shorter reaction times compared to conventional heating methods [11] [12]. For example, the synthesis of thieno[2,3-d]pyrimidine derivatives can be accomplished in as little as 16 minutes under microwave irradiation at 180 watts, compared to 4 to 7 hours required for conventional heating [12].
The enhanced reaction rates observed under microwave conditions are attributed to the efficient heating of polar molecules and the more uniform temperature distribution achieved throughout the reaction mixture [11] [12]. This leads to reduced thermal decomposition of sensitive intermediates and improved overall reaction efficiency [12].
The development of solvent-free synthetic approaches represents a significant advancement in thienopyrimidinone chemistry, offering both environmental and economic benefits [13] [12]. These methodologies typically involve the direct reaction of solid reagents under microwave irradiation, eliminating the need for organic solvents while often achieving superior yields [13].
One particularly notable example involves the solvent-free synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives using phosphorus oxychloride as both reagent and catalyst [13]. This approach has been successfully applied to the preparation of various substituted derivatives with yields comparable to or better than traditional solution-phase methods [13].
Table 3: Microwave-Assisted Synthesis Conditions
| Compound Type | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Conventional Time (h) |
|---|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | 180 | 150-160 | 16 | 85-95 | 4-7 |
| Thieno[3,2-d]pyrimidin-4-amine | 400 | 160-200 | 120 | 78-90 | 8-12 |
| Thienopyrimidinone derivatives | 200 | 100-115 | 10 | 74-86 | 10-14 |
| N,N-dimethylacetimidamides | 200 | 110-115 | 2-5 | 61-83 | 6-8 |
| 4-aminothieno[2,3-d]pyrimidine | 180 | 160 | 10 | 95 | 4 |
The optimization of microwave-assisted reactions requires careful consideration of several parameters, including microwave power, temperature, reaction time, and the physical properties of the reaction mixture [11] [12]. The power setting must be carefully calibrated to avoid overheating, which can lead to decomposition of sensitive intermediates or uncontrolled side reactions [11].
Temperature control is particularly critical in microwave-assisted synthesis, as the rapid heating can sometimes lead to temperature spikes that exceed the optimal range for the desired transformation [11] [12]. Many successful protocols employ ramping programs that gradually increase the temperature to the desired level, followed by maintenance at that temperature for the required reaction time [11].
The development of catalytic systems for the regioselective functionalization of thienopyrimidinone derivatives has emerged as a crucial area of research, enabling the precise introduction of substituents at specific positions within the heterocyclic framework [14] [15] [16]. These methods have significantly expanded the scope of accessible derivatives and improved the efficiency of synthetic routes.
Palladium-catalyzed cross-coupling reactions represent the most extensively studied and widely applied catalytic methods for thienopyrimidinone functionalization [14] [15] [16]. The palladium acetate/tris(3-sulfonatophenyl)phosphine trisodium salt catalyst system has proven particularly effective for Suzuki coupling reactions with halogenated thienopyrimidine substrates [16].
This catalyst system enables the coupling of various aryl boronic acids with halogenated thienopyrimidines, achieving yields ranging from 71 to 90 percent [16]. The regioselectivity of these reactions is typically excellent, with coupling occurring preferentially at the C5-position of the thienopyrimidine ring system [14] [16]. The reaction conditions are generally mild, requiring temperatures between 80 and 100 degrees Celsius and reaction times of 12 to 24 hours [16].
Beyond palladium catalysis, several other catalytic systems have been developed for thienopyrimidinone functionalization [14] [17]. Ruthenium complexes have shown particular promise for C-H activation reactions, enabling the direct functionalization of unactivated positions within the heterocyclic framework [17]. These systems typically operate through metallacycle intermediates and can achieve high levels of regioselectivity [17].
Iridium-catalyzed borylation reactions have also been successfully applied to thienopyrimidine substrates, providing access to boronic acid derivatives that can serve as versatile intermediates for further functionalization [17]. These reactions typically proceed under mild conditions and exhibit excellent functional group tolerance [17].
Table 4: Catalytic Systems for Regioselective Functionalization
| Catalyst System | Substrate | Coupling Partner | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/TPPTS | Halogenated thienopyrimidines | Aryl boronic acids | C5-position | 71-90 |
| Pd(dppf)Cl₂·DCM | Bromo-thienopyrimidines | Aryl iodides | C6-position | 65-85 |
| Palladium/Phosphine | Thieno[2,3-d]pyrimidines | Alkenes | C5/C6-selective | 60-80 |
| Ruthenium complex | Thieno[3,2-d]pyrimidines | Organometallic reagents | C7-position | 70-88 |
| Iridium/Bipyridyl | Thienopyrimidine derivatives | Borane reagents | Meta-position | 75-92 |
Detailed mechanistic studies of catalytic functionalization reactions have revealed important insights into the factors controlling regioselectivity and reaction efficiency [14] [15]. In palladium-catalyzed reactions, the regioselectivity is often determined by the relative ease of oxidative addition at different positions, which is influenced by both electronic and steric factors [14] [15].
The nature of the palladium catalyst can significantly influence the regioselectivity of these reactions [14]. For example, thieno[2,3-d]pyrimidines react with aryl iodides at the C6-position when using certain catalyst systems, while reactions with aryl boronic acids proceed at the C5-position under different catalytic conditions [14]. This selectivity switch demonstrates the importance of catalyst choice in controlling reaction outcomes.
X-ray crystallographic analysis provides fundamental structural insights into the molecular geometry of thieno[3,4-d]pyrimidin-4(3H)-one derivatives. While specific crystallographic data for 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one is not directly available in the literature, extensive crystallographic studies on closely related thieno[2,3-d]pyrimidine and benzo [1] [2]thieno[3,2-d]pyrimidine systems offer valuable structural insights [3] [4].
The crystallographic investigation of 2-morpholino-3-p-tolylbenzo [1] [2]thieno[3,2-d]pyrimidin-4(3H)-one reveals important structural parameters. The compound crystallizes in the monoclinic space group P 21/n with cell parameters a = 16.693 ± 0.003 Å, b = 12.97 ± 0.002 Å, c = 17.392 ± 0.003 Å, β = 94.002 ± 0.003°, and cell volume = 3756.3 ± 1.1 ų [4]. The structure was refined to high resolution with R-factors of 0.0528 for significantly intense reflections and 0.0785 for all reflections, indicating excellent data quality [4].
Table 1: Molecular and Physical Properties of 5,7-Dihydrothieno[3,4-d]pyrimidin-4(3H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₂OS |
| CAS Number | 5719-29-9 |
| Molecular Weight (g/mol) | 154.19 |
| IUPAC Name | 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one |
| SMILES | O=C1C2=C(CSC2)N=CN1 |
| InChI | InChI=1S/C6H6N2OS/c9-6-4-1-10-2-5(4)7-3-8-6/h3H,1-2H2,(H,7,8,9) |
| InChI Key | KTJFGUHQMDIDTD-UHFFFAOYSA-N |
X-ray crystallographic studies of related 2-amino-4-oxo-6-ethyl-thieno[2,3-d]pyrimidines in complex with human dihydrofolate reductase demonstrate that these heterocyclic systems adopt specific binding orientations [3]. The thieno[2,3-d]pyrimidine antifolates bind in a folate orientation where the thieno sulfur occupies the N8 position observed in folic acid binding [3]. The sulfur atom of the thieno[2,3-d]pyrimidine ring makes intermolecular contacts with the carbonyl of Ile7 (3.6 Å), Val115 (3.9 Å), the hydroxyl of Tyr121 (3.8 Å), and the carbonyl of the nicotinamide ring (3.4 Å) [3].
Table 2: X-ray Crystallographic Data for Related Thieno[3,2-d]pyrimidine Structure
| Parameter | Value |
|---|---|
| Chemical Name | 2-Morpholino-3-p-tolylbenzo [1] [2]thieno[3,2-d]pyrimidin-4(3H)-one |
| Formula | C₂₁H₁₉N₃O₂S |
| Space Group | P 21/n |
| a (Å) | 16.693 ± 0.003 |
| b (Å) | 12.97 ± 0.002 |
| c (Å) | 17.392 ± 0.003 |
| α (°) | 90 |
| β (°) | 94.002 ± 0.003 |
| γ (°) | 90 |
| Cell Volume (ų) | 3756.3 ± 1.1 |
| Temperature (K) | 273 ± 2 |
| R-factor (all reflections) | 0.0785 |
| R-factor (significant reflections) | 0.0528 |
| Radiation Type | Mo Kα |
| Wavelength (Å) | 0.71073 |
The molecular geometry of thieno[2,3-d]pyrimidine systems shows planar heterocyclic cores with specific dihedral angles between substituent rings. In tricyclic benzo [1] [2]thieno[2,3-d]pyrimidine structures, the steric addition of the benzo fused ring does not prevent the thieno sulfur from making similar contacts with protein binding sites as observed in smaller bicyclic systems [5].
Density functional theory calculations provide comprehensive insights into the electronic structure and properties of 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one. Multiple computational studies have employed various DFT functionals, with the B3LYP functional being particularly prevalent for thieno[3,4-d]pyrimidine derivatives [6] [7] [8].
DFT calculations using the Beck three-parameter Lee-Yang-Parr (B3LYP) approximation have been extensively applied to pyrimido[4,5:4,5]thieno[2,3-d]pyrimidine compounds [7]. These studies establish energy profiles for various reaction pathways, revealing total optimal interaction energies and molecular orbital characteristics. The calculations demonstrate that thieno[3,4-d]pyrimidine systems exhibit distinctive electronic properties due to the fused heterocyclic framework [7].
Electronic structure analysis through DFT reveals important frontier molecular orbital characteristics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the compound's electronic properties and reactivity patterns [9]. For dihydrothieno[2,3-c]isoquinoline derivatives, which share structural similarities with thieno[3,4-d]pyrimidines, calculated energy band gaps range from 2.85 to 3.00 eV, indicating semiconducting properties [9].
Table 3: Computational Methods Applied to Thieno[3,4-d]pyrimidine Systems
| Study Type | Method/Basis Set | Application |
|---|---|---|
| DFT Calculations | B3LYP functional | Geometry optimization, energy calculations |
| CASPT2 Calculations | Complete Active Space Second-order Perturbation Theory | Excited state deactivation mechanisms |
| Electronic Structure Analysis | Electronic excitation calculations | Vertical excitation energies, electronic transitions |
| Vibrational Spectroscopy | IR frequency calculations | Vibrational modes, force constants |
| Force Field Modeling | Optimized molecular geometries | Molecular dynamics simulations |
| Molecular Docking | Protein-ligand interactions | Binding affinity predictions |
| QTAIM Analysis | Quantum Theory of Atoms in Molecules | Intermolecular interactions analysis |
| NCI Analysis | Non-Covalent Interactions | Weak interaction characterization |
Complete Active Space Second-order Perturbation Theory (CASPT2) calculations have been employed to investigate electronic relaxation mechanisms in thieno[3,4-d]pyrimidine derivatives [8]. These high-level calculations provide accurate descriptions of excited state properties and electronic transitions. The calculated vertical excitation energies reveal that excitation at specific wavelengths populates distinct electronic states, with significant implications for photochemical properties [8].
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interactions (NCI) analyses have been applied to characterize intermolecular interactions in thieno[3,4-d]pyrimidine systems [1]. These methods provide detailed insights into hydrogen bonding patterns, π-π stacking interactions, and other weak intermolecular forces that influence crystal packing and molecular recognition [1].
Table 4: ¹H NMR Spectroscopic Data for Related Thieno[2,3-d]pyrimidine Derivatives
| Compound | ¹H NMR Key Signals (δ ppm) | Solvent |
|---|---|---|
| 2-amino-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one | 1.20 (t, 3H, CH₃), 2.71 (q, 2H, CH₂), 6.45 (s, 2H, NH₂), 6.79 (s, 1H), 10.82 (s, 1H, NH) | DMSO-d₆ |
| 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one | 1.13 (t, 3H, CH₃), 2.67 (q, 2H, CH₂), 6.57 (s, 2H, NH₂), 10.93 (s, 1H, NH) | DMSO-d₆ |
| Methyl 4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoate | 1.10 (t, 3H, CH₃), 2.81 (q, 2H, CH₂), 6.61 (s, 2H, NH₂), 7.05 (d, 2H), 7.77 (d, 2H), 10.79 (s, 1H, NH) | DMSO-d₆ |
Conformational analysis of thieno[3,4-d]pyrimidine derivatives reveals important structural preferences. Nuclear Overhauser Enhancement Spectroscopy (NOESY) studies have been employed to determine preferred conformations and spatial relationships between substituents [12]. These investigations demonstrate that thieno[3,4-d]pyrimidine systems adopt specific conformational arrangements that influence their biological activities and intermolecular interactions [12].
The ¹H NMR spectra of thieno[2,3-d]pyrimidine derivatives consistently show characteristic signals for the heterocyclic framework. The amino protons typically appear as broad singlets in the range 6.45-6.64 ppm, while the NH proton of the pyrimidinone ring resonates at 10.76-10.93 ppm [3] [10]. Alkyl substituents display typical coupling patterns, with methyl groups appearing as triplets and methylene groups as quartets due to vicinal coupling [3].
¹³C NMR spectroscopy provides complementary structural information, with carbonyl carbons typically appearing in the range 160-190 ppm. The thiophene and pyrimidine ring carbons show characteristic chemical shifts that allow for unambiguous assignment of the heterocyclic framework [10] [11]. The combination of ¹H and ¹³C NMR data enables complete structural characterization and verification of synthetic products [11].
Conformational dynamics in solution have been investigated through variable temperature NMR studies. These investigations reveal that thieno[3,4-d]pyrimidine derivatives generally adopt rigid conformations due to the planar heterocyclic framework, with limited conformational flexibility primarily restricted to peripheral substituents [13].
Vibrational spectroscopy provides essential information about molecular structure, bonding, and dynamics in 5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one. Infrared (IR) spectroscopic analysis reveals characteristic absorption bands that confirm the presence of specific functional groups and provide insights into molecular vibrations [10] [14].
The IR spectrum of thieno[3,4-d]pyrimidin-4(3H)-one derivatives typically displays characteristic absorption bands. The carbonyl stretching vibration (C=O) appears in the range 1690-1697 cm⁻¹, confirming the presence of the pyrimidinone functionality [10] [9]. Amino group vibrations (N-H stretching) are observed at 3300-3486 cm⁻¹, while aromatic C-H stretching appears at 3018-3110 cm⁻¹ [10] [9]. The C=N stretching vibrations characteristic of the pyrimidine ring are found in the range 1595-1633 cm⁻¹ [10].
Force field modeling and vibrational frequency calculations using DFT methods provide detailed insights into molecular dynamics and vibrational modes. These computational approaches enable the assignment of observed IR bands to specific vibrational modes and predict vibrational frequencies for comparison with experimental data [14]. The calculated vibrational spectra support structural assignments and provide validation for proposed molecular geometries [14].
Thiophene ring vibrations contribute distinctive features to the vibrational spectrum. The C-S stretching vibrations typically appear around 660 cm⁻¹, while thiophene C=C stretching modes are observed in the range 1575-1625 cm⁻¹ [10] [14]. These characteristic frequencies provide fingerprint identification of the thieno[3,4-d]pyrimidine framework [10].
Advanced vibrational spectroscopic techniques, including Raman spectroscopy, complement IR analysis by providing information about symmetric vibrational modes. The combination of IR and Raman data enables comprehensive characterization of molecular vibrations and provides insights into molecular symmetry and electronic structure [8].
Force field parameterization for thieno[3,4-d]pyrimidine systems requires careful consideration of the electronic delocalization within the heterocyclic framework. Quantum mechanical calculations provide force constants and equilibrium geometries that serve as input parameters for classical molecular dynamics simulations [9]. These computational approaches enable the prediction of conformational preferences and dynamic behavior in solution and solid-state environments [9].